N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-15-4-5-16(2)19(12-15)32(29,30)26-10-3-11-31-20(26)14-25-22(28)21(27)24-13-17-6-8-18(23)9-7-17/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYVSWPXTUKMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxalamide backbone : This structural motif is known for its ability to interact with biological targets.
- Chlorobenzyl and dimethylphenyl groups : These substituents may enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that oxalamide derivatives often exhibit anticancer properties. The structural components of this compound suggest potential interactions with cellular pathways involved in cancer proliferation.
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against various strains of bacteria and fungi. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are well-known for their antibacterial properties.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cell division and metabolic processes in pathogens.
- Disruption of cellular membranes : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity.
Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of oxalamide derivatives reported that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxalamide A | HeLa | 15 |
| Oxalamide B | MCF7 | 10 |
| N1-(4-chlorobenzyl)-N2... | HepG2 | TBD |
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of sulfonamide-containing compounds. The findings indicated significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Comparison with Similar Compounds
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
Key Structural Differences :
- Backbone: Both compounds share an oxalamide core. However, the compared compound substitutes azetidinone (β-lactam) rings instead of the 1,3-oxazinan ring, introducing distinct steric and electronic profiles.
- Substituents : The presence of 4-hydroxy-3-methoxyphenyl and additional chloro groups contrasts with the 2,5-dimethylphenylsulfonyl group in the target compound.
Spectroscopic Characterization :
- IR Spectroscopy : Both compounds show N-H (3250–3350 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. However, the analog exhibits β-lactam C-N stretches (1250–1300 cm⁻¹) absent in the target compound .
- NMR Data : The analog’s ¹H-NMR reveals methoxy protons (δ 3.8–4.0 ppm) and β-lactam-related protons (δ 4.5–5.5 ppm), while the target compound’s 1,3-oxazinan protons would appear at δ 3.5–4.2 ppm .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Structural Differences :
- Heterocycle : This compound features a pyrazole core instead of oxalamide or oxazinan systems.
- Functional Groups : A trifluoromethyl group and sulfanyl moiety replace the sulfonyl and chlorobenzyl groups.
Research Findings and Implications
Bioactivity Predictions
- The 2,5-dimethylphenylsulfonyl group in the target compound likely enhances metabolic stability compared to the β-lactam analog’s hydroxy-methoxy substituents, which may undergo glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
